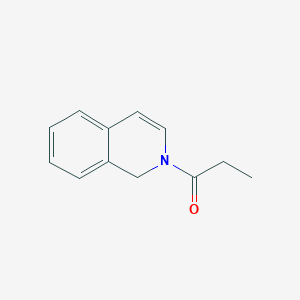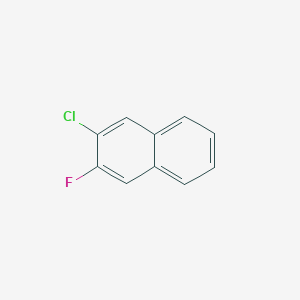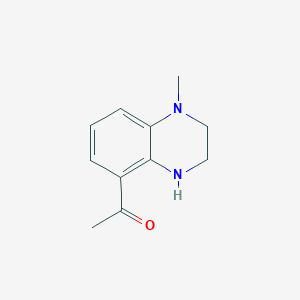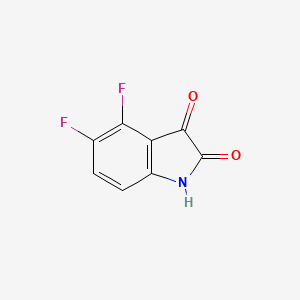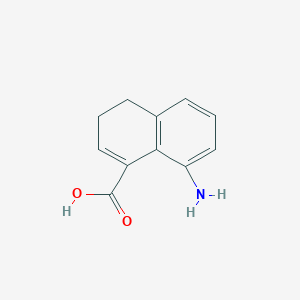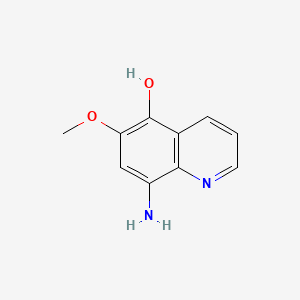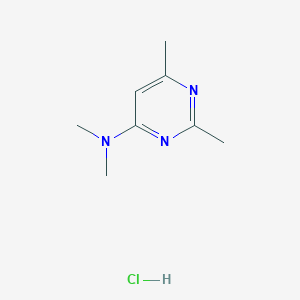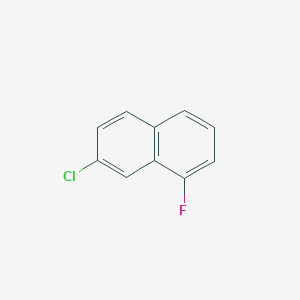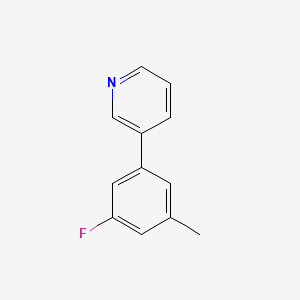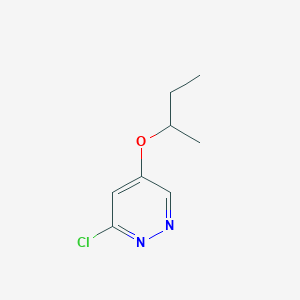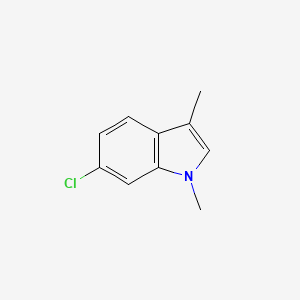
6-Chloro-1,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-1H-indole typically involves the chlorination of 1,3-dimethylindole. One common method is the electrophilic substitution reaction where chlorine is introduced to the indole ring. This can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylindole: Lacks the chlorine substituent but shares the same indole core structure.
6-Bromo-1,3-dimethyl-1H-indole: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1,3-dimethyl-1H-indole: Contains a fluorine atom in place of chlorine.
Uniqueness
6-Chloro-1,3-dimethyl-1H-indole is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from other similar indole derivatives .
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
6-chloro-1,3-dimethylindole |
InChI |
InChI=1S/C10H10ClN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3 |
Clave InChI |
FAWXBENIXCXXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C=CC(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


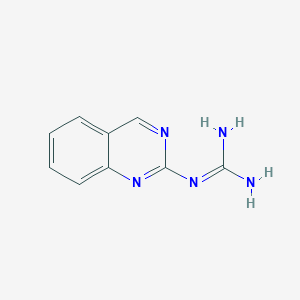
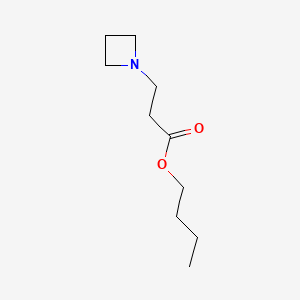
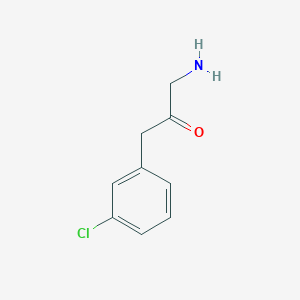
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
